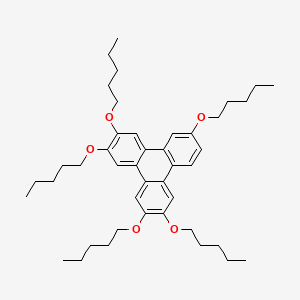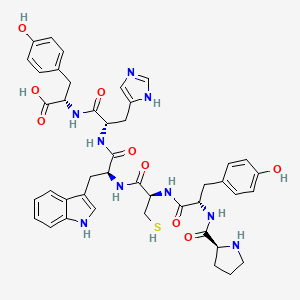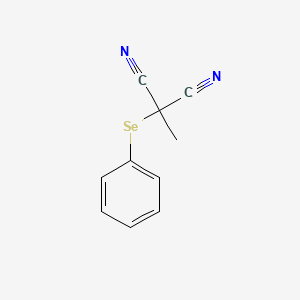![molecular formula C15H13ClF2O B14268825 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene CAS No. 178369-95-4](/img/structure/B14268825.png)
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 3-chloro-1-(4-fluorophenoxy)propyl group and an additional fluorine atom
Vorbereitungsmethoden
The synthesis of 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and 3-chloropropyl chloride.
Reaction Conditions: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 3-chloropropyl chloride in the presence of a base such as potassium carbonate to form 3-(4-fluorophenoxy)propyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene involves its interaction with molecular targets and pathways within cells:
Vergleich Mit ähnlichen Verbindungen
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene can be compared with other similar compounds:
1-Butanone, 4-chloro-1-(4-fluorophenyl)-: This compound has a similar structure but differs in the presence of a ketone group instead of a benzene ring.
4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide: This compound has additional functional groups, including an amino group and a methoxy group, which confer different chemical and biological properties.
1-Propanone, 3-chloro-1-phenyl-: This compound features a propanone group and a phenyl ring, making it structurally similar but functionally distinct.
Eigenschaften
CAS-Nummer |
178369-95-4 |
|---|---|
Molekularformel |
C15H13ClF2O |
Molekulargewicht |
282.71 g/mol |
IUPAC-Name |
1-[3-chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13ClF2O/c16-10-9-15(11-1-3-12(17)4-2-11)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2 |
InChI-Schlüssel |
YLQVPRXQZIQPAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCCl)OC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
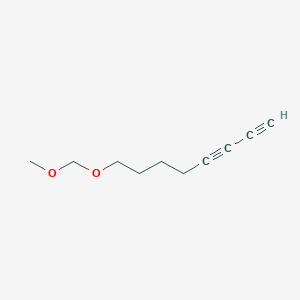
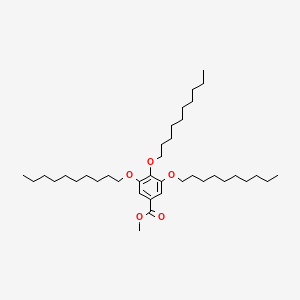
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
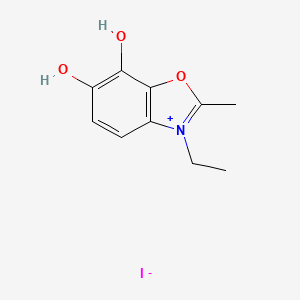
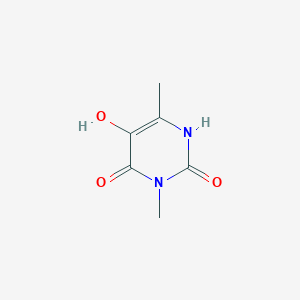
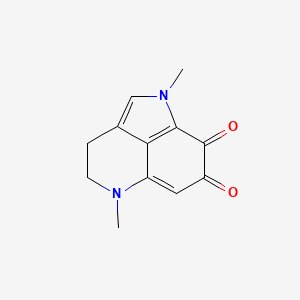
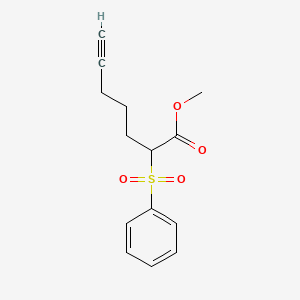
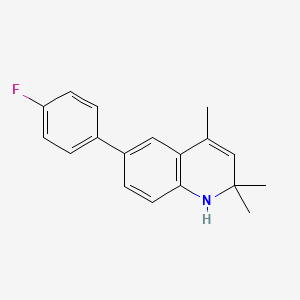
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
